1-benzyl-3-tert-butyl-1H-pyrazol-5-amine 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 866255-96-1
VCID: VC5086426
InChI: InChI=1S/C14H19N3/c1-14(2,3)12-9-13(15)17(16-12)10-11-7-5-4-6-8-11/h4-9H,10,15H2,1-3H3
SMILES: CC(C)(C)C1=NN(C(=C1)N)CC2=CC=CC=C2
Molecular Formula: C14H19N3
Molecular Weight: 229.327

1-benzyl-3-tert-butyl-1H-pyrazol-5-amine

CAS No.: 866255-96-1

Cat. No.: VC5086426

Molecular Formula: C14H19N3

Molecular Weight: 229.327

* For research use only. Not for human or veterinary use.

1-benzyl-3-tert-butyl-1H-pyrazol-5-amine - 866255-96-1

Specification

CAS No. 866255-96-1
Molecular Formula C14H19N3
Molecular Weight 229.327
IUPAC Name 2-benzyl-5-tert-butylpyrazol-3-amine
Standard InChI InChI=1S/C14H19N3/c1-14(2,3)12-9-13(15)17(16-12)10-11-7-5-4-6-8-11/h4-9H,10,15H2,1-3H3
Standard InChI Key HOUXXJHKQHEAJO-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN(C(=C1)N)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-Benzyl-3-tert-butyl-1H-pyrazol-5-amine (CAS 866255-96-1) belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms. Its molecular formula is C₁₄H₁₉N₃, with a molecular weight of 229.32 g/mol . The tert-butyl group at the 3-position and the benzyl group at the 1-position contribute to its steric bulk and lipophilicity, as evidenced by a calculated LogP value of 3.39 , indicating moderate hydrophobicity.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number866255-96-1
Molecular FormulaC₁₄H₁₉N₃
Molecular Weight229.32 g/mol
Exact Mass229.158 g/mol
LogP3.39
Topological Polar SA43.84 Ų

Synthesis and Purification

Synthetic Routes

The synthesis of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine likely involves a multi-step process starting from tert-butyl hydrazine and benzyl halides. A plausible pathway includes:

  • Condensation: Reacting tert-butyl hydrazine with a β-ketoester to form the pyrazole ring.

  • N-Alkylation: Introducing the benzyl group via alkylation with benzyl bromide under basic conditions .

  • Amination: Substituting a leaving group at the 5-position with an amine functionality.

Purification is typically achieved through column chromatography or recrystallization, yielding a white to off-white solid with a purity ≥97% .

1-Benzyl-3-tert-butyl-1H-pyrazol-5-amine is utilized as a reference standard for identifying and quantifying impurities in active pharmaceutical ingredients (APIs). Its structural similarity to pyrazole-containing drugs enables precise chromatographic calibration .

Table 2: Comparative Bioactivity of Pyrazole Analogues

CompoundBioactivityMIC (µg/mL)Source
1-Benzyl-3-tert-butyl-1H-pyrazol-5-amineUnder investigationN/A
1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acidAntibacterial<10

Comparative Analysis with Related Compounds

1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic Acid

This derivative (CAS 100957-85-5) shares the same core structure but replaces the amine with a carboxylic acid group. Key differences include:

  • Molecular Weight: 258.32 g/mol vs. 229.32 g/mol for the amine .

  • Solubility: The carboxylic acid derivative is more polar, with increased aqueous solubility.

  • Applications: Used in peptide synthesis and as a building block for kinase inhibitors .

Structural-Activity Relationships (SAR)

The tert-butyl group enhances metabolic stability by shielding the pyrazole ring from oxidative degradation. Conversely, the benzyl group’s π-electron system facilitates interactions with aromatic residues in enzyme binding pockets .

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